molecular formula C12H22N2O B11892279 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane

1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane

Cat. No.: B11892279
M. Wt: 210.32 g/mol
InChI Key: MRQHDZIQHRNJBA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigid and compact structures, which often result in unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a suitable aldehyde with an amine and an olefin under acidic conditions . Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalysts, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The Prins cyclization reaction is favored due to its simplicity and efficiency in introducing various substituents at specific positions of the spiro ring .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C12H22N2O/c1-2-11(1)9-14-7-8-15-10-12(14)3-5-13-6-4-12/h11,13H,1-10H2

InChI Key

MRQHDZIQHRNJBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCOCC23CCNCC3

Origin of Product

United States

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